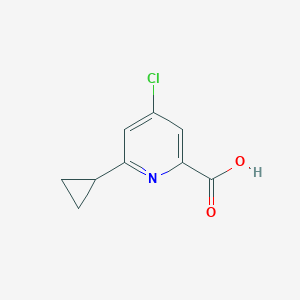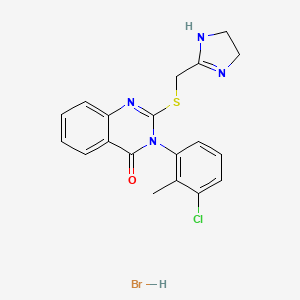
(2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol is an organic compound that features a dimethylamino group, a methyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol typically involves the reaction of 4-methyl-1H-imidazole with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methyl-1H-imidazole+formaldehyde+dimethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-(Dimethylamino)ethyl methacrylate: Similar in having a dimethylamino group but differs in the presence of a methacrylate group.
4-Methylimidazole: Shares the imidazole ring but lacks the dimethylamino and hydroxyl groups.
Uniqueness
(2-((Dimethylamino)methyl)-4-methyl-1H-imidazol-5-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-5-methyl-1H-imidazol-4-yl]methanol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(5-12)10-8(9-6)4-11(2)3/h12H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
BZAGBVPLYKWKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)CN(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)




![4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide](/img/structure/B12817409.png)

![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)
![1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)](/img/structure/B12817444.png)

![2-(4-(2-(4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile](/img/structure/B12817456.png)
![(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one](/img/structure/B12817458.png)

